5-Fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula and a molecular weight of 154.14 g/mol. It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzaldehyde structure, specifically at the 5 and 2 positions, respectively. This compound appears as a pale yellow to yellow solid and has a melting point range of 41-46 °C .
5-Fluoro-2-methoxybenzaldehyde may exhibit some of the following hazards:
Several methods can be employed to synthesize 5-Fluoro-2-methoxybenzaldehyde:
5-Fluoro-2-methoxybenzaldehyde serves as an important building block in organic synthesis. Its applications include:
Several compounds share structural similarities with 5-Fluoro-2-methoxybenzaldehyde. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methoxybenzaldehyde | Lacks fluorine; more hydrophilic | |
5-Chloro-2-methoxybenzaldehyde | Contains chlorine instead of fluorine | |
4-Fluoro-2-methoxybenzaldehyde | Different substitution pattern on the ring |
5-Fluoro-2-methoxybenzaldehyde stands out due to its fluorine substitution at the 5-position, which can significantly influence its reactivity and biological properties compared to other similar compounds .
The synthesis of fluorinated aromatic compounds began with Alexander Borodin’s 1862 halogen-exchange reaction, which introduced fluorine into organic frameworks. Early 20th-century advancements, such as the Schiemann reaction (1927), enabled the preparation of fluoroaromatics via diazonium salts. 5-Fluoro-2-methoxybenzaldehyde represents a modern iteration of these methodologies, combining fluorine’s electronegativity (-I effect) with the methoxy group’s electron-donating (+M) properties to modulate reactivity. Industrial-scale production became feasible through optimized halogen-exchange protocols, as demonstrated in the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde.
This compound is pivotal in constructing bioactive molecules:
A 2020 study demonstrated its utility in synthesizing chalcone derivatives with dual fluorine-methoxy substitution, achieving yields >70% using tetrahydrofuran (THF) as a solvent.
The ortho-methoxy and para-fluoro arrangement (Fig. 1) creates a polarized electronic environment:
Property | Value | Impact on Reactivity |
---|---|---|
C-F Bond Length | 1.34 Å | Enhances electrophilic substitution |
Methoxy O–CH3 | +M effect | Activates aromatic ring at ortho |
Log P | 2.04 | Improves membrane permeability |
This configuration facilitates regioselective reactions, such as formylation at the para position and Suzuki-Miyaura couplings.
Irritant